molecular formula C11H10N2O2S B1306026 Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate CAS No. 58756-26-6

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B1306026
CAS RN: 58756-26-6
M. Wt: 234.28 g/mol
InChI Key: MGNPWNGXBGYBQJ-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are a part of the azaheterocycles family, a group of compounds containing nitrogen and sulfur within a heterocyclic ring structure. These compounds are of interest due to their diverse biological activities and their potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of various ethyl thiazole carboxylate derivatives has been reported through different methods. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and characterized, indicating the versatility of thiazole derivatives in forming stable crystalline structures . Another derivative, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Additionally, a series of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray diffraction methods and density functional theory (DFT) calculations. For example, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and its molecular packing modes were analyzed . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were in good agreement with experimental data .

Chemical Reactions Analysis

Ethyl thiazole carboxylates can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, leading to the substitution of bromine and the formation of various products while retaining the furylthiadiazole fragment . This demonstrates the reactivity of the ethyl thiazole carboxylate moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl thiazole carboxylates are characterized by spectroscopic methods such as FTIR and NMR, and their crystallographic behavior is analyzed through X-ray diffraction . The compounds exhibit various intermolecular interactions, such as hydrogen bonding, which can influence their molecular packing and stability. The frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps provide insights into the electronic properties and reactive sites of these molecules .

Scientific Research Applications

Potential Antineoplastic Agent Synthesis

1,2,3-Thiadiazole derivatives, including Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have been synthesized and explored for potential antineoplastic (anti-cancer) activities. The synthesis of these compounds involves various chemical reactions and conversions, leading to different derivatives with potential medicinal applications (Looker & Wilson, 1965).

Auxin Activities and Plant Growth Regulation

Research on derivatives of 1,2,3-thiadiazole, including Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, has shown that these compounds exhibit auxin activities. Although their effectiveness as plant growth regulators is not very high, some derivatives demonstrate notable activity in this area (Yue et al., 2010).

Chemical Reactions and Synthesis

Studies on the chemical reactions involving Ethyl 1,2,3-thiadiazole-4-carboxylate, closely related to Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have revealed interesting findings. For instance, an unusual reduction involving ring enlargement with sulfur addition has been observed under certain conditions (Miyawaki, Suzuki, & Morikawa, 2004).

Complex Formation with Metals

The reactions of 1,2,3-thiadiazole derivatives with metal elements like Chromium and Tungsten have been explored. These reactions lead to the formation of stable complexes, indicating potential applications in materials science or inorganic chemistry (Bätzel & Boese, 1981).

Biological Activities

Some 1,3,4-thiadiazole derivatives have been synthesized, showing biological activities as plant growth regulators. This suggests the potential use of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate and its derivatives in agricultural applications (Xin-jian, Xian-sheng, & Sheng, 2006).

properties

IUPAC Name

ethyl 4-phenylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNPWNGXBGYBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380275
Record name ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

CAS RN

58756-26-6
Record name ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Shafieex, M Mohamadpour, F Abtahi… - Journal of Pharmaceutical …, 1981 - Elsevier
Starting with readily available aryl 4-substituted-1,2,3-thiadiazol-5-yl ketones, a series of 1-[(4-substituted-1,2,3-thiadiazol-5-yl)arylmethyl]-4-methylpiperazines was synthesized and …
Number of citations: 10 www.sciencedirect.com
A SHAFIEE, M MOHAMADPOUR, F ABTAHI - academia.edu
Starting with readily available aryl 4-substituted-1, 2, 3-thiadiazol-5-yl ketones, a series of 1-[(4-substituted-l, 2, 3-thiadiazol-5-yl) arylmethyl]-4-methylpipermines was synthesized and …
Number of citations: 0 www.academia.edu

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